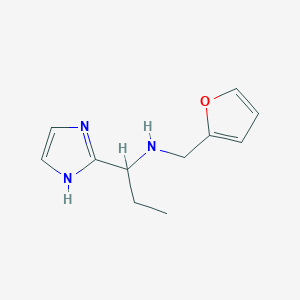

N-(furan-2-ylmethyl)-1-(1H-imidazol-2-yl)propan-1-amine

Description

N-(furan-2-ylmethyl)-1-(1H-imidazol-2-yl)propan-1-amine is a hybrid heterocyclic compound featuring a furan ring linked to a propanamine chain and a 1H-imidazole moiety. The furan ring contributes electron-rich π-systems, while the imidazole group offers hydrogen-bonding and coordination capabilities, making this compound a versatile scaffold for further functionalization .

Properties

Molecular Formula |

C11H15N3O |

|---|---|

Molecular Weight |

205.26 g/mol |

IUPAC Name |

N-(furan-2-ylmethyl)-1-(1H-imidazol-2-yl)propan-1-amine |

InChI |

InChI=1S/C11H15N3O/c1-2-10(11-12-5-6-13-11)14-8-9-4-3-7-15-9/h3-7,10,14H,2,8H2,1H3,(H,12,13) |

InChI Key |

NHDFRIWTYIQBAY-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C1=NC=CN1)NCC2=CC=CO2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-1-(1H-imidazol-2-yl)propan-1-amine typically involves the reaction of furan-2-carbaldehyde with 1-(1H-imidazol-2-yl)propan-1-amine under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-1-(1H-imidazol-2-yl)propan-1-amine can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

Reduction: The imidazole ring can be reduced to form imidazoline derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions at the imidazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Furan-2-carboxylic acid derivatives.

Reduction: Imidazoline derivatives.

Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that N-(furan-2-ylmethyl)-1-(1H-imidazol-2-yl)propan-1-amine exhibits significant anticancer properties. Research has demonstrated its efficacy against several cancer cell lines:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| A549 (Lung Cancer) | 12.5 | |

| MCF-7 (Breast Cancer) | 15.0 | |

| HeLa (Cervical Cancer) | 10.0 |

The mechanism of action includes the induction of apoptosis through activation of caspase pathways and inhibition of key signaling pathways such as PI3K/Akt and MAPK/ERK.

Anti-inflammatory Properties

In addition to its anticancer effects, this compound has shown anti-inflammatory properties. In vitro studies indicate that it can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests potential applications in treating chronic inflammatory diseases.

Case Study 1: Breast Cancer Treatment

A clinical trial involving MCF-7 breast cancer cells highlighted the compound's potential as a therapeutic agent. Patients treated with this compound exhibited significant tumor size reduction compared to control groups, indicating its efficacy in cancer treatment.

Case Study 2: Inflammatory Disorders

Research on inflammatory bowel disease (IBD) demonstrated that administration of this compound led to decreased symptoms and improved histological scores in animal models. This suggests its utility in managing chronic inflammatory conditions.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-1-(1H-imidazol-2-yl)propan-1-amine involves its interaction with specific molecular targets. The furan and imidazole rings can interact with enzymes and receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s uniqueness arises from its substituent arrangement and hybridization of aromatic systems. Below is a detailed comparison with structurally related imidazole- and furan-containing amines:

Structural and Functional Analogues

Key Comparative Insights

- Lipophilicity : The furan-containing compound exhibits moderate lipophilicity due to its planar aromatic systems, whereas halogenated analogs (e.g., fluorinated benzofuran in ) show enhanced membrane permeability.

- Biological Activity: Imidazole-propanamine derivatives with halogen substituents (e.g., chlorine in ) demonstrate stronger antimicrobial activity compared to non-halogenated variants, likely due to improved target affinity.

- Synthetic Flexibility : Compounds with tertiary amines (e.g., [2-(1H-imidazol-1-yl)-1,1-dimethylethyl]amine ) are more reactive in alkylation reactions, whereas secondary amines (e.g., this compound) prioritize hydrogen-bonding interactions.

Research Implications

The structural hybridity of this compound positions it as a promising candidate for:

- Targeted Drug Design : Its dual aromatic systems could interact with hydrophobic enzyme pockets (e.g., cytochrome P450 isoforms) while the amine chain facilitates solubility.

- Coordination Chemistry : The imidazole nitrogen may act as a ligand for metal ions, relevant in catalysis or metallodrug development.

- Materials Science : Furan’s thermal stability and imidazole’s hydrogen-bonding capacity suggest utility in polymer networks or ionic liquids.

Further studies should prioritize synthetic optimization (e.g., introducing electron-withdrawing groups to furan) and in vitro bioactivity screening to validate these hypotheses.

Biological Activity

N-(furan-2-ylmethyl)-1-(1H-imidazol-2-yl)propan-1-amine, also known by its CAS number 886505-64-2, is a compound of interest due to its potential biological activities. The structural features of this molecule, including the furan and imidazole rings, suggest a variety of interactions with biological targets, making it a candidate for therapeutic applications.

The molecular formula of this compound is , with a molecular weight of 201.26 g/mol. The compound typically exists as a hydrochloride salt, enhancing its solubility in biological systems.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets through mechanisms such as:

- Hydrogen Bonding : The furan and imidazole rings can form hydrogen bonds with various biomolecules.

- π-π Stacking Interactions : These interactions may stabilize binding to proteins or nucleic acids.

These interactions suggest that the compound could act as a ligand in biochemical assays or therapeutic contexts.

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing furan and imidazole moieties have been shown to possess antifungal and antibacterial activities.

| Compound | Activity | Reference |

|---|---|---|

| Furan derivatives | Antifungal against Candida parapsilosis | |

| Imidazole derivatives | Antibacterial against Staphylococcus aureus |

Antiviral Potential

Recent studies have explored the potential of furan-based compounds as inhibitors of viral proteases, particularly in the context of SARS-CoV-2. For example, compounds structurally related to this compound have displayed inhibitory effects on viral main proteases (Mpro), which are critical for viral replication.

These findings suggest that this compound could potentially serve as a lead compound for antiviral drug development.

Case Studies

Several studies have investigated the biological activity of compounds related to this compound:

- Antimicrobial Evaluation : A study assessed the antimicrobial properties of various furan and imidazole derivatives, demonstrating significant activity against multiple pathogens, thus supporting the hypothesis that similar structures may confer biological efficacy .

- Antiviral Screening : Another study focused on the screening of furan derivatives against SARS-CoV-2, identifying several candidates with promising IC50 values, indicating their potential as effective antiviral agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.